Cas no 161554-61-6 (6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide)

6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide
- 2H-1-Benzopyran-3-carboxamide, 6-bromo-2-(phenylimino)-
- 6-bromo-2-phenyliminochromene-3-carboxamide
- Oprea1_286966
- AKOS000622756
- SR-01000398018
- 161554-61-6
- SR-01000398018-1
- (2Z)-6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide
- Oprea1_041593
- AKOS003635341
- AH-034/07273027
- F1107-0159
-
- インチ: 1S/C16H11BrN2O2/c17-11-6-7-14-10(8-11)9-13(15(18)20)16(21-14)19-12-4-2-1-3-5-12/h1-9H,(H2,18,20)
- InChIKey: XLILVUNUNXDGMZ-UHFFFAOYSA-N
- ほほえんだ: C1(=NC2=CC=CC=C2)OC2=CC=C(Br)C=C2C=C1C(N)=O
計算された属性
- せいみつぶんしりょう: 342.00039g/mol
- どういたいしつりょう: 342.00039g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 469
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1107-0159-10μmol |
6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide |
161554-61-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1107-0159-5μmol |
6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide |
161554-61-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1107-0159-10mg |
6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide |
161554-61-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1107-0159-20μmol |
6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide |
161554-61-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1107-0159-4mg |
6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide |
161554-61-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1107-0159-20mg |
6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide |
161554-61-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1107-0159-30mg |
6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide |
161554-61-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1107-0159-2mg |
6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide |
161554-61-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1107-0159-40mg |
6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide |
161554-61-6 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1107-0159-50mg |
6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide |
161554-61-6 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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4. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
6-bromo-2-(phenylimino)-2H-chromene-3-carboxamideに関する追加情報
Recent Advances in the Study of 6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide (CAS: 161554-61-6)
6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide (CAS: 161554-61-6) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its unique structural properties, biological activities, and mechanisms of action, making it a promising candidate for drug development. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in current scientific investigations.
The compound belongs to the chromene carboxamide family, which is known for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The presence of a bromo substituent at the 6-position and a phenylimino group at the 2-position enhances its reactivity and binding affinity to biological targets. Recent research has explored its interactions with various enzymes and receptors, shedding light on its potential as a lead compound for the development of novel therapeutics.
One of the key areas of investigation has been the anticancer properties of 6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells by targeting specific signaling pathways, such as the PI3K/AKT and MAPK cascades. Additionally, its role as a modulator of apoptosis and cell cycle arrest has been elucidated, providing a mechanistic basis for its cytotoxic effects. These findings suggest that the compound could serve as a valuable tool for understanding cancer biology and developing targeted therapies.
Another significant aspect of recent research is the exploration of the compound's antimicrobial activity. Preliminary studies have shown that 6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide exhibits potent activity against a range of bacterial and fungal pathogens. Its mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes. These properties make it a promising candidate for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.
In addition to its biological activities, recent synthetic efforts have focused on optimizing the production of 6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide. Advances in catalytic methods and green chemistry approaches have improved the yield and purity of the compound, facilitating its use in further studies. Researchers have also explored structural modifications to enhance its pharmacokinetic properties, such as solubility and bioavailability, which are critical for its transition from the lab to clinical applications.
Despite these promising developments, challenges remain in the translation of 6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide into therapeutic agents. Issues such as toxicity, selectivity, and formulation need to be addressed through comprehensive preclinical studies. Future research directions may include in vivo efficacy and safety evaluations, as well as the identification of biomarkers for patient stratification. Collaborative efforts between chemists, biologists, and clinicians will be essential to unlock the full potential of this compound.
In conclusion, 6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide (CAS: 161554-61-6) represents a compelling area of research in chemical biology and medicinal chemistry. Its multifaceted biological activities and synthetic versatility make it a valuable candidate for drug discovery. Continued investigation into its mechanisms of action and therapeutic applications will likely yield significant contributions to the field, offering new avenues for the treatment of various diseases.
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